N(6)-Carboxymethyl-5'-amp
Description
N(6)-Carboxymethyl-5'-AMP (CAS 77133-59-6, DTXSID00227912) is a chemically modified derivative of adenosine monophosphate (AMP). Its structure features a carboxymethyl group (-CH₂-COOH) attached to the N⁶ position of the adenine base, along with a glycine moiety integrated into the substituent (Figure 1). The full IUPAC name is 2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]acetic acid, reflecting its ribofuranosyl-phosphate backbone and carboxymethyl modification .
Its synthesis typically involves carboxymethylation of AMP under controlled conditions, though specific protocols remain proprietary in many studies.
Properties
CAS No. |
77133-59-6 |
|---|---|
Molecular Formula |
C12H16N5O9P |
Molecular Weight |
405.26 g/mol |
IUPAC Name |
2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]acetic acid |
InChI |
InChI=1S/C12H16N5O9P/c18-6(19)1-13-10-7-11(15-3-14-10)17(4-16-7)12-9(21)8(20)5(26-12)2-25-27(22,23)24/h3-5,8-9,12,20-21H,1-2H2,(H,18,19)(H,13,14,15)(H2,22,23,24)/t5-,8-,9-,12-/m1/s1 |
InChI Key |
WLOAEWNLYCRMGZ-JJNLEZRASA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCC(=O)O |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCC(=O)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCC(=O)O |
Other CAS No. |
77133-59-6 |
Synonyms |
N(6)-carboxymethyl-5'-adenosine monophosphate N(6)-carboxymethyl-5'-AMP NCMAMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The carboxymethyl modification distinguishes N(6)-Carboxymethyl-5'-AMP from other AMP derivatives. Below is a comparative analysis:
Key Observations:
- Charge and Solubility : The carboxymethyl group introduces a negative charge at physiological pH, enhancing hydrophilicity compared to unmodified AMP. This contrasts with N⁶-Methyl-5'-AMP, which is more hydrophobic.
- Protein Interaction: The -COOH group enables covalent coupling to amine-bearing molecules (e.g., proteins), akin to the CM-5 chip’s dextran matrix used in Biacore assays . This property is absent in non-carboxylated AMP derivatives.
Research Findings
- Binding Affinity: In Biacore-based studies, carboxymethylated surfaces (CM-5 chips) demonstrate high protein immobilization efficiency (3000 response units for gp4 binding) .
- Thermodynamic Stability : Computational modeling predicts that the carboxymethyl group stabilizes the compound’s interaction with magnesium ions (via -COOH coordination), a feature critical for kinase and phosphatase interactions.
Limitations in Current Knowledge
- No peer-reviewed studies directly compare this compound with N⁶-Methyl-5'-AMP or other derivatives in enzymatic assays.
- Applications in vivo (e.g., cell signaling) remain unexplored, unlike well-characterized AMP analogs like 8-Br-AMP.
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